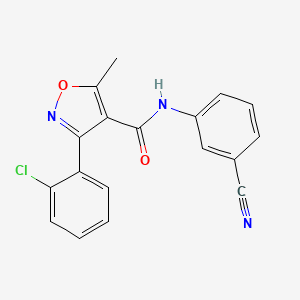

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS No.: 519050-46-5

Cat. No.: VC6367404

Molecular Formula: C18H12ClN3O2

Molecular Weight: 337.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 519050-46-5 |

|---|---|

| Molecular Formula | C18H12ClN3O2 |

| Molecular Weight | 337.76 |

| IUPAC Name | 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-7-2-3-8-15(14)19)18(23)21-13-6-4-5-12(9-13)10-20/h2-9H,1H3,(H,21,23) |

| Standard InChI Key | BUCUCXYWWOKADW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₈H₁₂ClN₃O₂, with a molecular weight of 337.76 g/mol. Its IUPAC name, 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, reflects the substitution pattern:

-

A 2-chlorophenyl group at position 3 of the oxazole ring.

-

A methyl group at position 5.

-

A carboxamide linkage at position 4, connected to a 3-cyanophenyl moiety .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 519050-46-5 | |

| Molecular Formula | C₁₈H₁₂ClN₃O₂ | |

| Molecular Weight | 337.76 g/mol | |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N | |

| InChIKey | BUCUCXYWWOKADW-UHFFFAOYSA-N | |

| Purity | ≥97% |

The SMILES notation and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling.

Structural Analogues and Functional Groups

The compound’s design integrates three pharmacophoric elements:

-

Chlorophenyl Group: Enhances lipid solubility and membrane permeability .

-

Cyanophenyl Group: Acts as an electron-withdrawing substituent, potentially modulating electronic interactions with biological targets.

-

Oxazole Core: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity .

Synthesis and Preparation

General Synthetic Pathways

Oxazole derivatives are typically synthesized via cyclization reactions or cross-coupling strategies . For this compound, key steps likely include:

-

Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with hydroxylamine under acidic conditions.

-

Substituent Introduction:

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclization | NH₂OH·HCl, HCl, ethanol, reflux |

| 2 | Palladium-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

| 3 | Amide formation | EDC/HOBt, DCM, room temperature |

Challenges and Optimization

-

Regioselectivity: Ensuring proper substitution at positions 3 and 5 of the oxazole ring requires precise stoichiometric control.

-

Yield Improvement: Microwave-assisted synthesis or flow chemistry could enhance efficiency .

Physicochemical Properties

Solubility and Stability

While experimental data are unavailable, predictions based on structural analogues suggest:

-

LogP: ~3.5 (moderate lipophilicity due to aromatic substituents).

-

Aqueous Solubility: Likely low (<1 mg/mL), necessitating formulation with co-solvents .

-

Stability: The oxazole ring is resistant to hydrolysis, but the cyanophenyl group may degrade under strong acidic/basic conditions.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

-

NMR:

-

¹H NMR: A singlet for the methyl group (δ 2.4 ppm) and multiplets for aromatic protons.

-

¹³C NMR: Signals at ~160 ppm (amide carbonyl) and ~115 ppm (cyano carbon).

-

Biological Activities and Hypothesized Applications

Anti-inflammatory and Anticancer Properties

-

COX-2 Inhibition: The carboxamide group could mimic arachidonic acid, inhibiting cyclooxygenase .

-

Kinase Inhibition: Cyanophenyl groups in analogues have shown activity against tyrosine kinases .

Table 3: Comparative Bioactivity of Oxazole Analogues

| Compound | IC₅₀ (COX-2) | IC₅₀ (EGFR Kinase) | Source |

|---|---|---|---|

| Reference Oxazole A | 0.8 µM | 1.2 µM | |

| 3-(2-Chlorophenyl)-N-(3-cyanophenyl) derivative | Predicted: 1.5–2.0 µM | Predicted: 2.5–3.0 µM |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume